Pepstatin A
Overview
Description
Pepstatin A is a potent inhibitor of aspartyl proteases, which are enzymes that break down proteins. It is a hexapeptide containing the unusual amino acid statine, with the sequence Isovaleryl-Valine-Valine-Statine-Alanine-Statine. This compound was originally isolated from cultures of various species of Actinomyces due to its ability to inhibit pepsin at picomolar concentrations . It has since been found to inhibit nearly all acid proteases with high potency, making it a valuable research tool and a common constituent of protease inhibitor cocktails .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pepstatin A is synthesized through peptide synthesis techniques, which involve the sequential addition of amino acids to form the hexapeptide chain. The synthesis typically starts with the protection of amino groups and carboxyl groups to prevent unwanted reactions. The amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the protecting groups are removed to yield the final product .
Industrial Production Methods: Industrial production of pepstatin involves fermentation processes using microbial sources such as Streptomyces species. The fermentation broth is then subjected to extraction and purification steps to isolate pepstatin. The purification process typically involves solvent extraction, followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Pepstatin A primarily undergoes hydrolysis reactions due to its peptide nature. It is stable under acidic conditions but can be hydrolyzed by strong bases or proteolytic enzymes.
Common Reagents and Conditions:
Hydrolysis: Strong bases like sodium hydroxide (NaOH) or proteolytic enzymes can hydrolyze pepstatin.
Oxidation and Reduction: this compound is relatively stable and does not undergo significant oxidation or reduction under normal conditions.
Major Products Formed: The hydrolysis of pepstatin yields its constituent amino acids, including statine, valine, and alanine .
Scientific Research Applications
Pepstatin A has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of aspartyl proteases and to develop inhibitors for these enzymes.
Biology: Employed in the study of protein degradation pathways and the role of proteases in various biological processes.
Medicine: Investigated for its potential therapeutic applications in diseases involving protease activity, such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of protease inhibitor cocktails for protein purification and stabilization
Mechanism of Action
Pepstatin A exerts its effects by forming a 1:1 complex with aspartyl proteases, thereby inhibiting their activity. The inhibitor binds to the active site of the enzyme, preventing substrate access and subsequent proteolytic activity. This inhibition is highly selective for aspartyl proteases and does not affect other classes of proteases .
Comparison with Similar Compounds
Pepstatin A is unique due to its high potency and selectivity for aspartyl proteases. Similar compounds include:
Chymostatin: Inhibits chymotrypsin-like serine proteases.
Bestatin: Inhibits aminopeptidases.
E-64: Inhibits cysteine proteases.
AEBSF: Inhibits serine proteases
These compounds differ in their target proteases and mechanisms of inhibition, highlighting the specificity and uniqueness of pepstatin in inhibiting aspartyl proteases.
Properties
IUPAC Name |
(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63N5O9/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45)/t22-,23-,24-,25-,26-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXGPCHRFPCXOO-LXTPJMTPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H63N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046095 | |
Record name | Pepstatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
685.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26305-03-3, 39324-30-6 | |
Record name | Pepstatin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026305033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pepstatin (nonspecific) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039324306 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pepstatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pepstatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PEPSTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6Y2T27Q1U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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